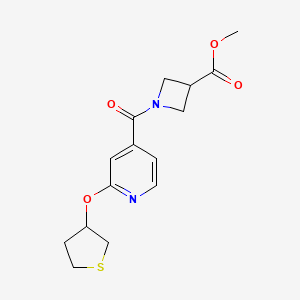

![molecular formula C25H31N3O2S B2777001 3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-phenethylpropanamide CAS No. 950414-93-4](/img/structure/B2777001.png)

3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-phenethylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In one method, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .Molecular Structure Analysis

The molecular structure of this compound is derived from the thieno[3,2-d]pyrimidine core structure . The specific modifications in this compound include a tert-butyl group at the 7-position, an oxo group at the 4-position, and a N-phenethylpropanamide group at the 3-position .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other thieno[3,2-d]pyrimidines . For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-phenethylpropanamide is a compound that has garnered attention due to its complex chemical structure and potential for various scientific research applications. The synthesis of such compounds, including various pyrimidine derivatives, is a focal point of research in the development of new pharmaceuticals and materials. For example, studies on the synthesis of pyrimidine derivatives have shown potential antimicrobial activities, providing a basis for further investigation into their practical applications (Farag, Kheder, & Mabkhot, 2009; Deohate & Palaspagar, 2020).

Antimicrobial and Antifungal Activity

The exploration of new antimicrobial and antifungal agents is crucial in the face of rising antibiotic resistance. Compounds with the pyrimidine core have been evaluated for their potential in this regard. Research demonstrates that certain pyrimidine derivatives exhibit significant antimicrobial and antifungal properties, indicating their value in developing new therapeutic agents (Ashalatha et al., 2007; Maddila et al., 2016).

Potential in Drug Development

The structural complexity and biological activity of pyrimidine derivatives make them of particular interest in drug development. Studies on N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines, for instance, have identified them as potential inhibitors of specific kinases, highlighting their potential in developing cancer therapeutics and other disease treatments (Loidreau et al., 2013).

Environmental and Biological Sensing

Research into the sensing applications of pyrimidine derivatives has shown potential for environmental and biological monitoring. For example, reaction-based fluorescent probes incorporating pyrimidine structures have been developed for the selective detection of thiophenols, demonstrating their utility in sensitive and selective detection techniques important in environmental science (Wang et al., 2012).

Mecanismo De Acción

Target of Action

Compounds of the pyrido[2,3-d]pyrimidine class, to which this compound belongs, are known to exhibit a wide range of biological activities . Noteworthy targets of similar compounds include tyrosine kinase and cyclin-dependent kinase (CDK4) .

Mode of Action

It is known that pyrido[2,3-d]pyrimidines interact with their targets, such as tyrosine kinase and cdk4, to exert their effects . The interaction with these targets can lead to changes in cellular processes, potentially resulting in antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .

Biochemical Pathways

Given the potential targets of similar compounds, it can be inferred that this compound may affect pathways related to cell proliferation, inflammation, pain perception, blood pressure regulation, and histamine response .

Result of Action

Based on the known effects of similar compounds, it can be inferred that this compound may have antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic effects .

Direcciones Futuras

Propiedades

IUPAC Name |

3-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-(2-phenylethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O2S/c1-25(2,3)17-9-10-18-19(15-17)31-24-22(18)23(30)27-20(28-24)11-12-21(29)26-14-13-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3,(H,26,29)(H,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHAYQYMCLZIRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Propan-2-yl)carbamoyl]methyl 4-aminobenzoate](/img/structure/B2776924.png)

![2-[4-(Benzyloxy)phenoxy]acetohydrazide](/img/structure/B2776926.png)

![N-(2-ethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2776927.png)

![(E)-6-(2-(naphthalen-1-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B2776930.png)

![N'-(2-ethoxyphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2776932.png)

![N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B2776933.png)

![3-Cyclopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2776937.png)

![N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methoxypropyl)ethanediamide](/img/structure/B2776938.png)

![2-(2,4-dimethylphenyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2776939.png)

![4-(1H-1,2,4-triazol-1-yl)-6-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2776941.png)